7-Chlorothiazolo[4,5-c]pyridine
Description
7-Chlorothiazolo[4,5-c]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine ring at positions 4 and 5, with a chlorine substituent at position 7 of the pyridine moiety. The parent structure, thiazolo[4,5-c]pyridine, has a molecular formula of C₆H₄N₂S and a molecular weight of 136.17 g/mol (CAS 273-75-6) .
Properties
Molecular Formula |
C6H3ClN2S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
7-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |
InChI Key |
IACWCDTUUNGAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)SC=N2 |
Origin of Product |
United States |
Preparation Methods
One-Step Cyclization from Chloronitropyridines and Thioamides or Thioureas
A notable method involves a one-step synthesis of thiazolo[5,4-b]pyridines and thiazolo[5,4-c]pyridines from appropriately substituted chloronitropyridines and thioamides or thioureas. This approach allows the direct formation of the thiazolo ring fused to the pyridine by nucleophilic substitution and cyclization under mild conditions. The reaction is versatile, accommodating various substituents on the pyridine ring, and yields nitro-substituted derivatives that can be further modified.
- Reactants: chloronitropyridines and thioamides/thioureas
- Reaction type: nucleophilic aromatic substitution and cyclization
- Product scope: 6-nitrothiazolo[5,4-c]pyridine derivatives
Thermolysis of Dithiazolylidene Pyridin-3-amines
Another sophisticated method involves the thermolysis of 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine derivatives. This process, conducted under an inert atmosphere at elevated temperatures (160–230 °C), leads to ring contraction and rearrangement, producing this compound-2-carbonitrile and related compounds.
Reaction conditions and findings:
- Thermolysis temperatures: 180–230 °C
- Atmosphere: Argon
- Products: this compound-2-carbonitrile (S9), confirmed by melting point (161–162 °C), IR (ν(C≡N) at 2234 cm⁻¹), and NMR data
- Side products include carbonocyanidimidic chlorides and oxalamides formed during chromatographic isolation or acid treatment
This method is notable for producing cyano-substituted derivatives, which are valuable intermediates for further functionalization.
Cyclization and Chlorination of Thiazolo[4,5-d]pyrimidine Precursors
A convergent synthetic route to this compound derivatives involves:
- Cyclization of ethyl 2-anilino-4-aminothiazole-5-carboxylate with formamide at 180 °C to form thiazolo[4,5-d]pyrimidin-7(6H)-ones.
- Chlorination of the carbonyl group with phosphorus oxychloride (POCl₃) at 110 °C to yield 7-chlorothiazolo[4,5-d]pyrimidine derivatives.
- Subsequent nucleophilic substitution with aromatic amines to obtain functionalized derivatives.
This method is efficient for introducing chlorine at the 7-position and allows structural diversification through amine substitution.
Single-Step Synthesis from 4,6-Dichloro-5-aminopyrimidine and Isothiocyanates
An alternative single-step process synthesizes 2-amino-7-chlorothiazolo[5,4-d]pyrimidines by reacting commercially available 4,6-dichloro-5-aminopyrimidine with various isothiocyanates. This mild reaction proceeds with good to excellent yields and can be used to prepare intermediates for further functionalization, including diamino derivatives.
Industrially Favorable Synthesis of this compound Hydrochloride
A patented method outlines a two-step synthesis of 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride, which is structurally related and relevant to the preparation of this compound derivatives.
Process summary:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of imines by reacting formaldehyde, water, and 2-thiophene ethylamine | 50–55 °C, 20–30 h | Extraction with dichloroethane, washing with saturated saline |
| 2 | Cyclization and salt formation by adding ethanolic hydrogen chloride (25–30%) | 65–75 °C, 4–8 h | Addition of activated carbon, filtration, cooling, drying |
| Component | Mass Ratio (g) |
|---|---|
| Water | 200 |
| Formaldehyde | 50–60 |
| 2-Thiophene ethylamine | 120–130 |
| Ethanolic hydrogen chloride (25–30%) | 480–520 |
| Activated carbon | 2–4 |
This method is advantageous for industrial production due to mild conditions, low pollution, and cost-effectiveness.
Halogenation of Thiazolo[4,5-c]pyridine Derivatives
For halogenated derivatives such as 2-bromo-7-chlorothiazolo[4,5-c]pyridine, synthesis typically involves selective bromination and chlorination of the thiazolo[4,5-c]pyridine core.
- Reaction control: Temperature, time, and reagent stoichiometry are critical to avoid side reactions.
- Analytical monitoring: NMR spectroscopy and HPLC confirm product purity.
- Applications: These halogenated compounds serve as intermediates in medicinal chemistry due to their biological activity profiles.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Type | Conditions | Products | Advantages |
|---|---|---|---|---|---|
| One-step from chloronitropyridines + thioamides/thioureas | Chloronitropyridines, thioamides | Nucleophilic substitution, cyclization | Mild, single-step | Nitro-substituted thiazolopyridines | Simple, versatile |
| Thermolysis of dithiazolylidene pyridin-3-amines | Dithiazolylidene pyridin-3-amines | Thermolysis, rearrangement | 160–230 °C, argon atmosphere | This compound-2-carbonitrile | Access to cyano derivatives |
| Cyclization + chlorination of aminothiazole carboxylates | Aminothiazole carboxylates, formamide, POCl₃ | Cyclization, chlorination | 110–180 °C | 7-chlorothiazolopyrimidines | Functional group diversity |
| Single-step from dichloropyrimidine + isothiocyanates | 4,6-Dichloro-5-aminopyrimidine, isothiocyanates | Nucleophilic substitution | Mild | 2-amino-7-chlorothiazolopyrimidines | High yield, mild conditions |
| Industrial synthesis via imines and ethanolic HCl | 2-Thiophene ethylamine, formaldehyde, HCl | Imine formation, cyclization | 50–75 °C, 20–30 h | 7-chlorothiazolopyridine hydrochloride | Scalable, low pollution |
| Halogenation of thiazolopyridine | Thiazolo[4,5-c]pyridine derivatives | Halogenation (bromination, chlorination) | Controlled temperature | Halogenated derivatives | Useful intermediates |
Research Findings and Analytical Data
- Thermolysis products showed melting points around 161–178 °C and characteristic IR bands (e.g., ν(C≡N) at 2234 cm⁻¹) confirming cyano groups.
- NMR spectroscopy data revealed aromatic proton shifts consistent with substitution patterns on the pyridine ring.
- Chromatographic isolation sometimes led to side reactions, such as conversion of carbonocyanidimidic chlorides to oxalamides, highlighting the need for careful purification.
- Industrial synthesis demonstrated reproducibility with precise mass ratios and temperature control, yielding crystalline hydrochloride salts suitable for scale-up.
- Halogenated derivatives were confirmed by mass spectrometry and NMR, showing the importance of controlled halogenation steps for selective substitution.
Chemical Reactions Analysis
Types of Reactions
7-Chlorothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of 7-methoxythiazolo[4,5-c]pyridine.
Scientific Research Applications
7-Chlorothiazolo[4,5-c]pyridine is a heterocyclic compound with a thiazole ring fused to a pyridine ring, with a chlorine atom at the seventh position, giving it specific reactivity and biological properties. It has a molecular weight of approximately 180.18 g/mol. Due to its structure, this compound has diverse applications in pharmaceutical development, chemical research, and material science.
Applications of this compound
- Pharmaceutical Development Derivatives of this compound are explored as potential therapeutic agents against infections and cancers.
- Chemical Research It is used as a building block in synthesizing more complex molecules. The chlorine atom at the seventh position allows for further chemical modifications and functionalizations.
- Material Science This compound is used in the synthesis of novel materials with specific electronic and optical properties.
Analogues of this compound
- 4-Chlorothiazolo[4,5-c]pyridine Lacks chlorine at position 7, leading to different reactivity.
- 2-Chlorothiazolo[4,5-c]pyridine Features chlorine at position 2, resulting in different biological activity.
- Thiazolo[5,4-b]pyridine Has a different ring fusion, leading to varied biological properties.
- 2-Bromo-6-chlorothiazolo[4,5-c]pyridine Contains bromine instead of chlorine, which alters reactivity.
Mechanism of Action
The mechanism of action of 7-Chlorothiazolo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its pharmacological effects. For example, it has been reported to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and provide therapeutic benefits in certain neurological disorders .
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. Key Factors Affecting Yield :
| Condition | Impact |
|---|---|
| Temperature | Higher temps (80–100°C) improve cyclization but may degrade sensitive substituents. |
| Catalyst | Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution in halogenation. |
| Solvent | Polar aprotic solvents (DMF, DMSO) favor cyclization; non-polar solvents reduce side reactions. |
How is structural confirmation of this compound achieved using spectroscopic and computational methods?
Q. Basic
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming fused-ring systems. For example, X-ray data for triazolo[4,5-c]pyridine derivatives show bond angles of ~120° for the thiazole ring .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. Coupling constants (e.g., J = 2.8 Hz in pyridine protons) distinguish regioisomers .
- DFT Calculations : B3LYP/6-31G(d,p) models predict vibrational modes (IR/Raman) and optimize geometry, validated against experimental spectra .
How can density functional theory (DFT) resolve contradictions in vibrational spectra assignments for thiazolo-pyridine derivatives?
Advanced
DFT simulations at the B3LYP/6-31G(d,p) level calculate vibrational normal modes and potential energy distributions (PEDs), resolving ambiguities in experimental IR/Raman peaks. For example:
- In 4-methyl triazolo[4,5-c]pyridine, DFT identified a C-Cl stretch at 680 cm⁻¹, initially misassigned to ring deformation .
Q. Data Comparison :
| Mode | Experimental (cm⁻¹) | DFT (cm⁻¹) | PED (%) |
|---|---|---|---|
| ν(C-Cl) | 685 | 680 | 78 |
| δ(ring) | 720 | 715 | 65 |
What strategies address discrepancies in biological activity data for halogenated thiazolo-pyridines?
Advanced
Contradictions often arise from substituent effects or assay variability. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying halogen positions. For example, 4,6-dichloro derivatives show higher antimicrobial activity than mono-chloro analogs due to increased electrophilicity .
- Docking Simulations : Predict binding affinities to targets (e.g., kinases) and validate with in vitro assays. Chlorine at the 7-position may enhance hydrophobic interactions in enzyme pockets .
How are glycosylation sites determined in triazolo[4,5-c]pyridine nucleosides?
Q. Advanced
- NMR Analysis : Anomeric proton coupling constants (J₁',₂' < 3 Hz indicate β-configuration) and NOE correlations confirm ribose attachment to N-1, N-2, or N-3 .
- Chemical Derivatization : Methanolysis or thiation of protected nucleosides alters substituents, enabling site identification via UV/IR shifts .
Q. Example :
| Nucleoside | J₁',₂' (Hz) | Glycosylation Site |
|---|---|---|
| Compound 6 | 2.8 | N-2 (β-configuration) |
| Compound 7 | 7.83 | N-3 (α-configuration) |
What spectroscopic techniques are critical for characterizing thiazolo[4,5-c]pyridine derivatives?
Q. Basic
- UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~260–300 nm) influenced by electron-withdrawing groups (e.g., Cl) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., [M+H]+ for C₆H₄ClN₃S: m/z 191.97) .
- Raman Spectroscopy : Detects ring vibrations (e.g., C-S stretch at 450 cm⁻¹) complementary to IR data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
